molecular formula C18H17ClFN3O2 B12692218 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- CAS No. 107679-99-2

2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-

Cat. No.: B12692218
CAS No.: 107679-99-2
M. Wt: 361.8 g/mol
InChI Key: ZSZFKFQQLNXTMB-ROUUACIJSA-N
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Description

2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a butanediol backbone with substituted phenyl and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the butanediol backbone through aldol condensation or other carbon-carbon bond-forming reactions.

    Step 2: Introduction of the phenyl groups via electrophilic aromatic substitution or cross-coupling reactions.

    Step 3: Attachment of the triazole ring through azide-alkyne cycloaddition (click chemistry).

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as:

    Catalysts: Use of metal catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents to enhance reaction efficiency.

    Temperature and Pressure: Control of reaction temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

    Medicine: Explored for its therapeutic properties, such as antifungal or anticancer activity.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
  • 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-

Uniqueness

The uniqueness of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

107679-99-2

Molecular Formula

C18H17ClFN3O2

Molecular Weight

361.8 g/mol

IUPAC Name

(2R,3S)-2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H17ClFN3O2/c1-17(24,13-4-8-16(20)9-5-13)18(25,10-23-12-21-11-22-23)14-2-6-15(19)7-3-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1

InChI Key

ZSZFKFQQLNXTMB-ROUUACIJSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

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